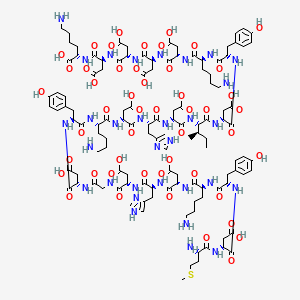
PSMA (27-38)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PSMA
Applications De Recherche Scientifique
PSMA-Targeted Radiopharmaceuticals
PSMA has emerged as a crucial molecular target in nuclear medicine due to its overexpression on prostate cancer cells, particularly in advanced stages and metastatic disease. Research has focused on developing various tracers for detecting and treating prostate cancer through radioligand imaging, therapy, or radioguided surgery. Significant progress has been made in shifting towards low molecular weight inhibitors with high affinity to PSMA, leading to widespread clinical application of these radiopharmaceuticals (Wester & Schottelius, 2019).
Near-Infrared Fluorescence Imaging
PSMA's overexpression on malignant prostate cells and in the neovasculature of many tumors has led to the development of low-molecular-weight agents like YC-27 for near-infrared (NIR) imaging. This advancement enables real-time laparoscopic imaging to detect and surgically remove PSMA-positive xenografts, significantly improving surgical outcomes and reducing positive surgical margins (Neuman et al., 2014).
PSMA in Theranostics
PSMA's role as an imaging and therapy target in prostate cancer has been crucial. PSMA-targeted PET imaging and molecular radiotherapy represent evolving technologies that have improved patient outcomes. The history of PSMA in clinical trials emphasizes its role in the theranostic revolution of prostate cancer management (Miyahira & Soule, 2021).
Preclinical Research on PSMA-Targeted Radionuclide Therapy
PSMA's expression on prostate cancer cells and its increase during disease progression have made it an excellent target for theranostics using radiolabeled tracers. However, challenges like radiotoxicity in healthy organs and varied patient responses necessitate further preclinical research to improve PSMA-targeted radionuclide therapy (TRT) by enhancing tumor uptake and protecting healthy organs (Ruigrok et al., 2019).
Constitutive and Antibody-Induced Internalization of PSMA
PSMA functions as a receptor mediating the internalization of a putative ligand. The endocytosis of the PSMA-antibody complex occurs via clathrin-coated pits, which suggests that PSMA might play a role in delivering toxins, drugs, or isotopes specifically to prostate cancer cells (Liu et al., 1998).
PSMA I&T as a Theranostic Agent
PSMA I&T, a PSMA inhibitor, has shown promising results in SPECT/CT imaging and radionuclide therapy of prostate cancer. Despite high tracer uptake in kidneys and salivary glands, coadministration of 2-PMPA efficiently reduces PSMA-mediated renal uptake, improving the tumor-to-kidney absorbed dose ratio during therapy (Chatalic et al., 2016).
PSMA Theranostics: Current and Future Perspectives
Radioligand therapy (RLT) using 177Lu-labeled PSMA ligands has shown encouraging response rates and low toxicity in treating metastatic castration-resistant prostate cancer. Challenges and opportunities in PSMA theranostics, including patient selection criteria and protocol development, highlight the potential of this approach (Rahbar et al., 2018).
Propriétés
Séquence |
VLAGGFFLL |
|---|---|
Source |
Homo sapiens (human) |
Stockage |
Common storage 2-8℃, long time storage -20℃. |
Synonyme |
PSMA (27-38) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[Glu1]-Fibrinopeptide B](/img/structure/B1574895.png)
